5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid
Overview
Description
5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a methanesulfonyl-phenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
The primary target of 5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
This compound acts as a selective COX-2 inhibitor . It selectively inhibits the COX-2 isoform of the cyclooxygenase enzyme, thereby reducing the generation of prostaglandins from arachidonic acid . This selective inhibition helps to alleviate inflammation and pain without significantly affecting the COX-1 isoform, which is essential for normal physiological functions .
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX-2, it reduces the production of prostaglandins, particularly prostaglandin E2 (PGE2), which plays a significant role in inflammation and pain . The downstream effects include a reduction in inflammation and alleviation of pain.
Pharmacokinetics
Similar compounds like etoricoxib, another selective cox-2 inhibitor, are typically administered orally . The dosage can be adjusted based on the efficacy of the drug
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain . By inhibiting the production of prostaglandins, which are key mediators of inflammation, the compound can effectively alleviate symptoms of various inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid typically involves the reaction of 4-methanesulfonyl-phenylacetic acid with thiophene-2-carboxylic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction, followed by acidification to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 4-Methanesulfonyl-phenylacetic acid
- 5-(4-Methanesulfonyl-phenyl)-thiazole derivatives
- Etoricoxib
Uniqueness
5-(4-Methanesulfonyl-phenyl)-thiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced selectivity and potency in its applications .
Properties
IUPAC Name |
5-(4-methylsulfonylphenyl)thiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S2/c1-18(15,16)9-4-2-8(3-5-9)10-6-7-11(17-10)12(13)14/h2-7H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLLCRVVYQSLIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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